molecular formula C24H27N5O3 B2958745 7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-19-5

7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2958745
CAS No.: 1040647-19-5
M. Wt: 433.512
InChI Key: CQZKKVOBZQTAAE-UHFFFAOYSA-N
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Description

7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
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Scientific Research Applications

Discovery of G Protein-Biased Dopaminergics

Research has identified 1,4-disubstituted aromatic piperazines as privileged structures interacting with aminergic G protein-coupled receptors. Incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage led to the creation of high-affinity dopamine receptor partial agonists, showcasing the potential of such structures in designing novel therapeutics for neuropsychiatric conditions (Möller et al., 2017).

Antiviral Activities of Pyridopyrazolotriazines

A study on the synthesis of pyridopyrazolotriazines revealed their potential antiviral activities. These compounds were synthesized through reactions involving pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, demonstrating a method to create bioactive molecules with potential utility in treating viral infections (Attaby et al., 2007).

Synthesis and Biochemical Impacts Against Cotton Leafworm

A novel series of compounds including pyrazolo and pyrimidine derivatives incorporating a sulfonamide-bearing thiazole moiety were synthesized. These compounds showed significant insecticidal activity against the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural pest management (Soliman et al., 2020).

Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines] as CNS Agents

The synthesis of compounds featuring an isobenzofuran and piperidine structure was driven by their potential as central nervous system agents. This research illustrates the exploration of compounds with specific structural features for their neuropharmacological properties (Bauer et al., 1976).

Inhibitory Activities Against Bacterial Biofilm and MurB Enzyme

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and evaluated for their in-vitro antibacterial and cytotoxic activities. These compounds, especially those with certain functional groups, showed significant inhibitory activities against bacterial biofilms and the MurB enzyme, indicating their potential in addressing bacterial resistance mechanisms (Mekky & Sanad, 2020).

Properties

IUPAC Name

7-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-16(2)28-14-19(23(31)27-12-10-26(11-13-27)22(30)17-8-9-17)21-20(15-28)24(32)29(25-21)18-6-4-3-5-7-18/h3-7,14-17H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZKKVOBZQTAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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